3-Benzoyldihydro-2(3H)-furanone

Synthetic Chemistry Process Chemistry Material Science

3-Benzoyldihydro-2(3H)-furanone (CAS 21034-21-9), also known as α-benzoyl-γ-butyrolactone, is a heterocyclic organic compound classified as a γ-butyrolactone derivative with a benzoyl substituent at the 3-position of the tetrahydrofuran-2-one ring. Its molecular formula is C11H10O3 and it has a molecular weight of 190.20 g/mol.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 21034-21-9
Cat. No. B14167365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyldihydro-2(3H)-furanone
CAS21034-21-9
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1COC(=O)C1C(=O)C2=CC=CC=C2
InChIInChI=1S/C11H10O3/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5,9H,6-7H2
InChIKeyRMBQKTUTSBSOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoyldihydro-2(3H)-furanone (CAS 21034-21-9): Core Identity and Procurement Baseline for a Specialized γ-Butyrolactone Building Block


3-Benzoyldihydro-2(3H)-furanone (CAS 21034-21-9), also known as α-benzoyl-γ-butyrolactone, is a heterocyclic organic compound classified as a γ-butyrolactone derivative with a benzoyl substituent at the 3-position of the tetrahydrofuran-2-one ring [1]. Its molecular formula is C11H10O3 and it has a molecular weight of 190.20 g/mol [2]. The compound exists as a solid at room temperature with a reported melting point of 57 °C [3]. Its structure features a lactone carbonyl and an exocyclic ketone, providing two distinct electrophilic centers that define its reactivity as a synthetic intermediate for more complex molecular architectures [1]. This compound should not be confused with its positional isomer, 4-benzoyldihydro-2(3H)-furanone (CAS 21034-22-0), which possesses distinct chemical and physical properties .

Why 3-Benzoyldihydro-2(3H)-furanone Cannot Be Casually Substituted by Other Benzoyl-Furanones


The seemingly minor structural variations among benzoyl-substituted dihydrofuranones translate into substantial differences in physicochemical properties and, consequently, their utility in specific synthetic applications. A procurement decision for 3-Benzoyldihydro-2(3H)-furanone (CAS 21034-21-9) over its closest analog, 4-Benzoyldihydro-2(3H)-furanone (CAS 21034-22-0), is not a matter of vendor preference but a functional requirement dictated by the target molecule's synthesis. These isomers are not interchangeable due to divergent molecular geometries, electronic properties at reactive centers, and critical physical constants like melting point (57 °C vs. 62-64 °C) and boiling point (193-195 °C at 8 Torr vs. 380.4 °C at 760 mmHg) . Such differences directly impact reaction conditions, purification strategies, and the ultimate success of a synthetic route. The following quantitative evidence details these critical points of differentiation to inform a scientifically sound selection.

Quantitative Differentiation Evidence for 3-Benzoyldihydro-2(3H)-furanone (CAS 21034-21-9) Against Key Comparators


Melting Point as a Critical Purity and Handling Metric for 3-Benzoyldihydro-2(3H)-furanone

The melting point of 3-Benzoyldihydro-2(3H)-furanone is reported as 57 °C, which is notably lower than that of its positional isomer, 4-Benzoyldihydro-2(3H)-furanone, which melts at 62-64 °C . This 5-7 °C difference is significant for material handling, purification, and storage.

Synthetic Chemistry Process Chemistry Material Science

Divergent Boiling Points Underline Distinct Volatility and Distillation Requirements for 3-Benzoyldihydro-2(3H)-furanone

The boiling point of 3-Benzoyldihydro-2(3H)-furanone is reported as 193-195 °C at a reduced pressure of 8 Torr [1]. This contrasts sharply with the atmospheric pressure boiling point reported for its 4-isomer, which is 380.4 °C at 760 mmHg . This substantial difference underscores that they are not interchangeable in processes relying on volatility for separation.

Process Engineering Purification Technology Synthetic Chemistry

Positional Isomerism Dictates Distinct Electronic and Steric Environments for 3-Benzoyldihydro-2(3H)-furanone

The substitution pattern on the dihydrofuranone ring is the primary source of differentiation. In 3-Benzoyldihydro-2(3H)-furanone, the benzoyl group is adjacent to the lactone carbonyl, creating an α-substituted γ-lactone. In contrast, the 4-isomer (CAS 21034-22-0) places the benzoyl group at the β-position relative to the ring oxygen [REFS-1, REFS-2]. This fundamental structural divergence leads to unique electronic and steric profiles that govern chemical reactivity and any potential biological interactions [2].

Medicinal Chemistry Structure-Activity Relationship Synthetic Methodology

Spectral Fingerprints: Diagnostic MS and IR Signatures for 3-Benzoyldihydro-2(3H)-furanone

Verifiable reference spectra exist for 3-Benzoyldihydro-2(3H)-furanone, providing a definitive analytical fingerprint for identity verification and purity assessment. The mass spectrum (SDBS-MS-IW-6379) was acquired using 75 eV electron ionization [1], and the infrared spectrum (SDBS-IR-NIDA-52971) was recorded as a nujol mull [2]. These spectra serve as authoritative standards for confirming the correct isomer has been procured.

Analytical Chemistry Quality Control Spectral Databases

Application Scenarios for 3-Benzoyldihydro-2(3H)-furanone (CAS 21034-21-9) Based on Verified Differentiation Evidence


Synthesis of α-Substituted-γ-Butyrolactone Derivatives via Enolate Chemistry

The 3-position substitution in 3-Benzoyldihydro-2(3H)-furanone makes it a prime candidate for reactions involving the formation of an enolate at the α-carbon. The presence of the adjacent carbonyl group acidifies the 3-position proton, allowing for deprotonation and subsequent alkylation, acylation, or aldol-type reactions. This specific reactivity profile, detailed in the structural evidence above [1], is not shared by its 4-isomer, making the 3-isomer the necessary starting material for building more complex α-substituted lactone frameworks.

Precursor for 3-Arylbenzofuranone Stabilizers Requiring a 3-Substituted Scaffold

As a γ-butyrolactone with a benzoyl group at the 3-position, this compound serves as a logical precursor for the synthesis of 3-arylbenzofuranones, a class of compounds known for their antioxidant and light-stabilizing properties in polymers [2]. The pre-installed benzoyl group at the correct position on the lactone ring streamlines the synthetic route to these stabilizers compared to starting from an unsubstituted or differently substituted lactone, where additional functional group manipulations would be required to achieve the same substitution pattern.

Process Development Where Mild Vacuum Distillation is a Preferred Purification Step

For synthetic routes where the target molecule or an intermediate is sensitive to high temperatures, the ability to purify the starting material via vacuum distillation is crucial. The reported boiling point of 193-195 °C at 8 Torr for 3-Benzoyldihydro-2(3H)-furanone [3] indicates it can be purified under mild conditions, unlike its 4-isomer which would require significantly higher temperatures. This allows for a gentler, more cost-effective purification process that can improve overall yield and purity of the final product by minimizing thermal decomposition.

Synthetic Route Validation Using Authoritative Spectral Fingerprints for Quality Assurance

In any research or industrial setting, verifying the identity and purity of a key building block is paramount. The availability of high-quality, public reference spectra from the SDBS database [REFS-4, REFS-5] allows for immediate and definitive confirmation of 3-Benzoyldihydro-2(3H)-furanone upon receipt. This eliminates ambiguity between the 3- and 4- isomers and provides a benchmark for purity, de-risking the entire synthetic sequence and ensuring reproducibility from the first step.

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